molecular formula C23H21BrF3N3O5S B11450236 N-(2-bromophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

N-(2-bromophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

Cat. No.: B11450236
M. Wt: 588.4 g/mol
InChI Key: XVKPGAQBWHMLBZ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Sulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base.

    Coupling with the Bromophenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction.

    Final Amidation: The butanamide moiety is introduced through an amidation reaction, typically using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the sulfonyl group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components may be useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide
  • N-(2-fluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

Uniqueness

N-(2-bromophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the trifluoromethyl group and the sulfonyl group also contributes to its distinct chemical properties.

Properties

Molecular Formula

C23H21BrF3N3O5S

Molecular Weight

588.4 g/mol

IUPAC Name

N-(2-bromophenyl)-4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide

InChI

InChI=1S/C23H21BrF3N3O5S/c1-34-18-10-9-14(12-19(18)35-2)17-13-20(23(25,26)27)30-22(29-17)36(32,33)11-5-8-21(31)28-16-7-4-3-6-15(16)24/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,28,31)

InChI Key

XVKPGAQBWHMLBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=CC=CC=C3Br)C(F)(F)F)OC

Origin of Product

United States

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